molecular formula C14H13N3O3 B13224914 Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13224914
M. Wt: 271.27 g/mol
InChI Key: MDKVFBYAFYSOHH-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with a complex structure that includes a pyrazole ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-cyanobenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of ester derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate depends on its specific application and the biological target. In medicinal chemistry, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-cyanophenyl)-2-oxoacetate: This compound has a similar structure but lacks the pyrazole ring, which may result in different chemical properties and applications.

    Methyl 2-(4-cyanophenyl)-2-oxoacetate: The methyl ester variant may have different reactivity and solubility compared to the ethyl ester.

    2-(4-Cyanophenyl)-2-oxoacetic acid: The acid form of the compound may exhibit different chemical behavior and biological activity.

The uniqueness of this compound lies in its combination of functional groups and the presence of the pyrazole ring, which can impart specific chemical and biological properties.

Biological Activity

Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060058-38-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3C_{14}H_{13}N_{3}O_{3}, with a molecular weight of 271.27 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, research demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Gursoy & Karal (2003)MCF-7 (breast cancer)15.5Induction of apoptosis
Al-Suwaidan et al. (2016)HeLa (cervical cancer)12.3Cell cycle arrest
Mohamed et al. (2016)A549 (lung cancer)10.0Caspase activation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Efficacy Against Different Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with appropriate hydrazine derivatives under acidic conditions. This method allows for the introduction of the cyanophenyl group, which is crucial for enhancing the biological activity of the compound .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Anticancer Efficacy in Animal Models : In a study involving xenograft models of breast cancer, administration of the compound significantly reduced tumor size compared to controls, suggesting potent anticancer effects in vivo .
  • Antimicrobial Testing : Clinical isolates from patients with bacterial infections were treated with this compound, demonstrating effective bacterial clearance in several cases where conventional antibiotics failed .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2-[2-(4-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)7-11-9-16-17(14(11)19)12-5-3-10(8-15)4-6-12/h3-6,9,16H,2,7H2,1H3

InChI Key

MDKVFBYAFYSOHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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